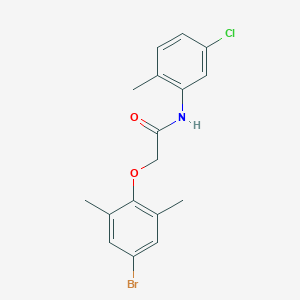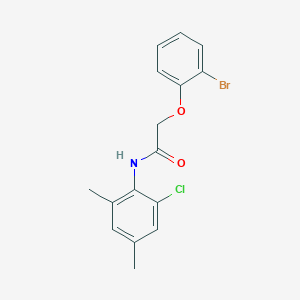![molecular formula C26H24N2O4 B285186 Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate, also known as EMAQ, is a synthetic compound that has shown potential as a pharmacological agent. It belongs to the class of quinoline carboxylates and has been studied for its various biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. It may also disrupt the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of certain proteins involved in cell growth and proliferation. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate in lab experiments is its potential as a selective anticancer agent. It has been found to be more toxic to cancer cells than normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is the development of more soluble forms of Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate for easier administration in lab experiments. Further studies on the mechanism of action of Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate may also lead to the development of more targeted and effective cancer treatments.
Synthesemethoden
The synthesis of Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate involves the reaction of 2-methylbenzoyl chloride with 3-amino-4-chlorobenzoic acid to form an intermediate. This intermediate is then reacted with ethyl 2-aminoethyl ether to yield the final product, Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate has been studied for its potential use as an anticancer agent. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
Molekularformel |
C26H24N2O4 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
ethyl 4-[2-(2-methylbenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4/c1-3-31-26(30)22-16-28-23-20-11-7-5-9-18(20)12-13-21(23)24(22)27-14-15-32-25(29)19-10-6-4-8-17(19)2/h4-13,16H,3,14-15H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
XCLOZKJJOFRKBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC=C3C)C=CC4=CC=CC=C42 |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC=C3C)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)





